molecular formula C7H10N2O2 B1610974 (S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid CAS No. 481660-73-5

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

Cat. No. B1610974
M. Wt: 154.17 g/mol
InChI Key: SDMNFUKYUGGKNV-LURJTMIESA-N
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Description

“(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Synthesis Analysis

Pyrrole and its analogs are synthesized using various tactical approaches . A review article discusses the synthesis of pyrrole and pyrrole-containing analogs . Another study describes the synthesis and characterization of organic conductors derived from (1H-pyrrol-3-yl)acetic acid esters .


Molecular Structure Analysis

Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . A study discusses the structure–activity relationship studies of pyrrole and its analogs along with their therapeutic applications .

Scientific Research Applications

Odor Detection Research

Research has explored the interaction of homologous carboxylic acids with other compounds in odor detection. A study examined how the carbon-chain length of carboxylic acids influences their mixture summation with other unrelated compounds in human odor detection. This has implications for understanding the perceptual qualities of complex odor mixtures and could have applications in industries related to flavors and fragrances (Miyazawa et al., 2009).

Pharmacokinetic Research

The compound's pharmacokinetics, specifically its absorption, metabolism, and excretion, have been a subject of study. A study on vildagliptin, which contains the pyrrolidine moiety, demonstrated its rapid absorption and extensive metabolism, indicating the complexity and significance of understanding the pharmacokinetic behavior of such compounds for their therapeutic efficacy and safety (He et al., 2009).

Diagnostic Imaging Research

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid derivatives have been investigated in the field of diagnostic imaging. A study on a radiotracer targeting the sphingosine-1-phosphate receptor, which incorporated a similar structural moiety, highlighted the potential of these compounds in diagnostic imaging, particularly in identifying and monitoring inflammatory diseases (Brier et al., 2022).

Safety And Hazards

The safety data sheet for (PYRROL-3-YL)-ACETIC ACID indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrrole and its derivatives continue to be a focus of research due to their diverse biological activities . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Future directions may include the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .

properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMNFUKYUGGKNV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561868
Record name 3-(1H-Pyrrol-3-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid

CAS RN

481660-73-5
Record name 3-(1H-Pyrrol-3-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Qian - 2015 - open.library.ubc.ca
Prenylated Indole alkaloids comprise a large group of biologically active molecules that include the ergot alkaloids. Prenylation is often important for the activity of these compounds and …
Number of citations: 4 open.library.ubc.ca

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